Cas no 68585-12-6 (Oxirane, (phenoxymethyl)-, brominated)

Oxirane, (phenoxymethyl)-, brominated structure
68585-12-6 structure
Product Name:Oxirane, (phenoxymethyl)-, brominated
CAS-nummer:68585-12-6
MF:C9H9BrO2
MW:229.070562124252
CID:1734846
PubChem ID:102766
Update Time:2025-04-21

Oxirane, (phenoxymethyl)-, brominated Chemische en fysische eigenschappen

Naam en identificatie

    • Oxirane, (phenoxymethyl)-, brominated
    • Oxirane, 2-(phenoxymethyl)-, brominated
    • Brominated glycidyl phenyl ether
    • (2R)-2-[(4-bromophenoxy)methyl]oxirane
    • (2S)-2-[(4-bromophenoxy)methyl]oxirane
    • 4,5,6,7-tetrachloro-2-cyclooctylisoindole-1,3-dione
    • SY263296
    • EN300-09932
    • NS00048959
    • 4-BROMOPHENYL-2,3-EPOXYPROPYL ETHER
    • 2-[(4-bromophenoxy)methyl]oxirane
    • 2-(4-bromo-phenoxymethyl)-oxirane
    • 4-17-00-00992 (Beilstein Handbook Reference)
    • BRN 0383686
    • 4-Bromophenyl 2,3-epoxypropyl ether
    • DB-104051
    • Bromophenyl glycidyl ether
    • ((p-Bromophenoxy)methyl)oxirane
    • 2-((4-bromophenoxy)methyl)oxirane
    • EINECS 271-551-4
    • 2-((4-bromophenoxy)methyl) oxirane
    • 4-Bromophenyl glycidyl ether
    • p-Bromophenyl glycidyl ether
    • AKOS000200304
    • A12289
    • 2-(4-bromophenoxymethyl)oxirane
    • AS-9940
    • (p-Bromophenoxy)methyl)oxirane
    • Oxirane, ((4-bromophenoxy)methyl)-
    • MFCD08752559
    • Propane, 1-(p-bromophenoxy)-2,3-epoxy-
    • 1-(p-Bromophenoxy)-2,3-epoxypropane
    • Oxirane, [(4-bromophenoxy)methyl]-
    • 68585-12-6
    • EINECS 218-656-3
    • 2-[(4-Bromophenoxy)methyl]-oxirane
    • AB01313
    • AKOS016051272
    • 2212-06-8
    • ((4-Bromophenoxy)methyl)oxirane
    • CS-0449672
    • Z104492436
    • MFCD00022341
    • DTXSID90944762
    • SCHEMBL1513424
    • Inchi: 1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
    • InChI-sleutel: YKUYKENINQNULY-UHFFFAOYSA-N
    • LACHT: BrC1C=CC(=CC=1)OCC1CO1

Berekende eigenschappen

  • Exacte massa: 227.97859g/mol
  • Monoisotopische massa: 227.97859g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 144
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 21.8Ų
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd